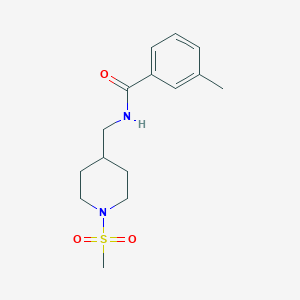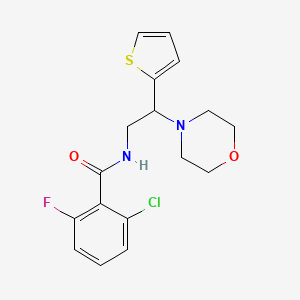
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one, also known as FTY720, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound was first discovered in the early 1990s, and since then, it has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic benefits.
Aplicaciones Científicas De Investigación
Novel Conformationally Constrained Butyrophenones
A study by Raviña et al. (2000) focused on the synthesis of novel conformationally restricted butyrophenones with affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds, including variations like 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one, were evaluated for their antipsychotic potential. The research found that the potency and selectivity of these compounds largely depended on the amine fragment attached to the cyclohexanone structure, suggesting their potential effectiveness as antipsychotic drugs Raviña et al., 2000.
Fluorination for Enhanced Pharmacokinetic Profiles
Research by van Niel et al. (1999) explored the fluorination of piperazin-1-yl propyl indoles, aiming to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This study suggests that structural modifications, such as fluorination, can significantly influence the pharmacokinetic properties of compounds, potentially enhancing their therapeutic efficacy van Niel et al., 1999.
PET Imaging of Colony-Stimulating Factor 1 Receptor
Lee et al. (2022) developed a 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one derivative for PET imaging of the colony-stimulating factor 1 receptor (CSF1R), highlighting its potential in neuroinflammation imaging. This compound exhibited promising specificity and uptake in brain tissues, suggesting its utility in studying neurodegenerative diseases like Alzheimer’s disease Lee et al., 2022.
Antidepressant and Antianxiety Activities
Kumar et al. (2017) synthesized novel derivatives of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one and evaluated their antidepressant and antianxiety activities. The study found that certain compounds significantly reduced immobility times and displayed considerable antianxiety activity, showcasing the therapeutic potential of these derivatives in mental health treatment Kumar et al., 2017.
Estrogen Receptor Binding Affinity and Molecular Docking
Parveen et al. (2017) investigated the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, including derivatives of 1-(5-Fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one, for their binding affinity to estrogen receptors and anti-proliferative activities. This research provides insights into the structure-activity relationship of these compounds, highlighting their potential in cancer treatment Parveen et al., 2017.
Propiedades
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(furan-2-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O3/c14-9-6-15-13(16-7-9)18-4-3-17(8-11(18)19)12(20)10-2-1-5-21-10/h1-2,5-7H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAZSJXFNKHJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CO2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



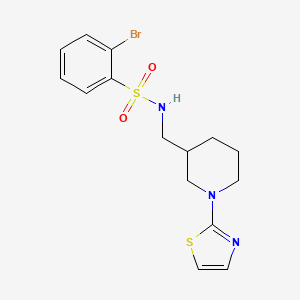
![Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2849096.png)
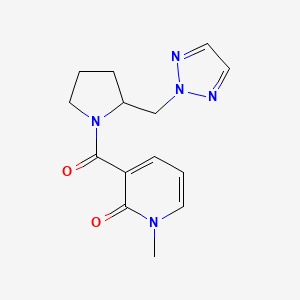
![2-[3-[(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2849099.png)
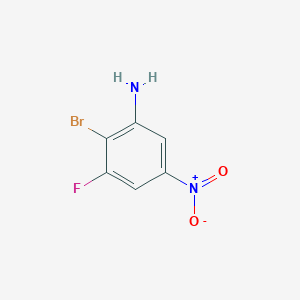
![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)
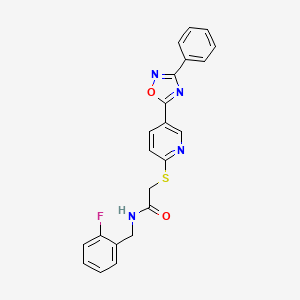
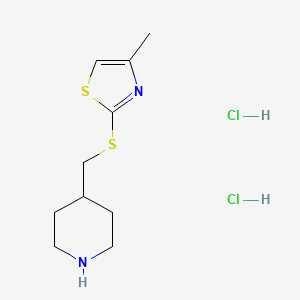
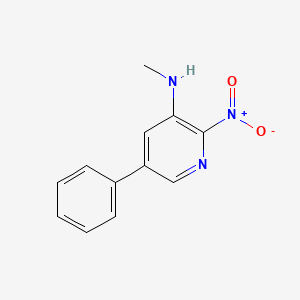
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/no-structure.png)
